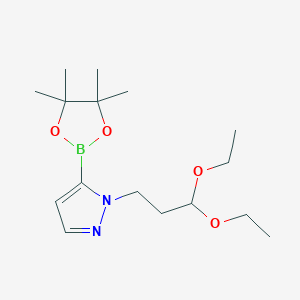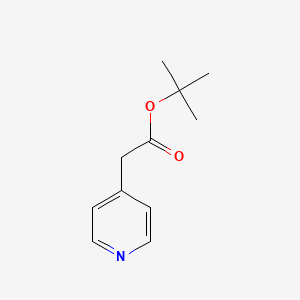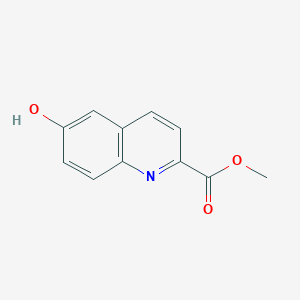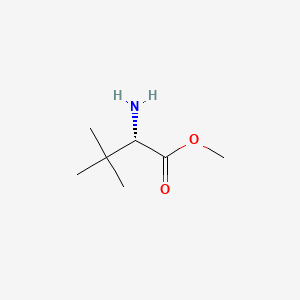![molecular formula C7H8N2O B1310763 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 54906-42-2](/img/structure/B1310763.png)
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
説明
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Studies
- Domino Approach to Pyrazino-Indoles and Pyrroles : A study by Palomba et al. (2018) presented an efficient approach to synthesize 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, utilizing a domino Michael/intramolecular nucleophilic substitution pathway (Palomba, M., Sancineto, L., Marini, F., Santi, C., & Bagnoli, L., 2018).
- Structural Analysis : Mínguez et al. (1997) explored the structure of 3,4-dihydropyrrolo[1,2-a]pyrazine through ab initio calculations, offering insights into its reactivity, particularly in 1,3-dipolar cycloadditions (Mínguez, J. M., Castellote, I., Vaquero, J., Navío, J. G., Alvarez-Builla, J., Castaño, O., & Andres, J., 1997).
Medicinal Chemistry and Drug Discovery
- PIM Kinase Inhibitors Inspired from Marine Alkaloids : Casuscelli et al. (2022) demonstrated that derivatives of this compound are potent and selective PIM kinases inhibitors, showing potential as lead compounds in drug development (Casuscelli, F., Ardini, E., Avanzi, N., Badari, A., Casale, E., Disingrini, T., Donati, D., Ermoli, A., Felder, E., Galvani, A., Isacchi, A., Menichincheri, M., Montemartini, M., Orrenius, C., Piutti, C., Salom, B., & Papeo, G., 2022).
- Anticancer Activity : Research by Seo et al. (2019) found that certain 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives exhibited potent anticancer activity, particularly against prostate and breast cancer cells (Seo, Y., Lee, J. H., Park, S.-H., Namkung, W., & Kim, I., 2019).
Novel Synthetic Methods and Chemical Space Exploration
- Tandem [4+1+1] Annulation Approach : Dagar et al. (2019) developed a novel synthesis route for 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives, demonstrating the potential for creating new chemical spaces for biological activity exploration [(Dagar, A., Bae, G.
H., Lee, J. H., & Kim, I., 2019)](https://consensus.app/papers/tandem-annulation-approach-4acyl34dihydropyrrolo12-dagar/1025dc02f403506383bf4dc67896cdfd/?utm_source=chatgpt).6. Synthesis of Octahydropyrrolo[1,2-a]pyrazines : Likhosherstov et al. (1993) explored a new route to synthesize octahydropyrrolo[1,2-a]pyrazines, indicating the chemical versatility and potential applications of this compound (Likhosherstov, A. M., Peresada, V. P., & Skoldinov, A. P., 1993).
Specialized Applications
- HIV-1 Integrase Inhibitors : Fisher et al. (2007) identified a series of 8-hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazine-1(2H)-one derivatives as potent HIV-1 integrase inhibitors, highlighting the compound's relevance in antiviral therapy (Fisher, T. E., Kim, B., Staas, D. D., Lyle, T., Young, S. D., Vacca, J., Zrada, M., Hazuda, D., Felock, P., Schleif, W., Gabryelski, L., Anari, M., Kochansky, C., & Wai, J., 2007).
特性
IUPAC Name |
3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h1-2,4H,3,5H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDOLMXYCOTPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415996 | |
| Record name | 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54906-42-2 | |
| Record name | 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these compounds interact with their target kinases, and what are the downstream effects?
A: While the exact binding mechanisms may vary depending on the specific 4-alkyl substituent present on the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold, these compounds are proposed to function as kinase inhibitors. [, ] This means they likely bind to the active site of target kinases, preventing the binding of ATP and/or substrate, and thereby inhibiting the kinase's catalytic activity. [, ] Inhibiting kinases like PIM kinases, which play roles in cell survival and proliferation, can lead to downstream effects such as the degradation of c-Myc, a protein often overexpressed in various cancers. []
Q2: How does modifying the structure of this compound derivatives influence their activity and selectivity for specific kinases?
A: Research indicates that introducing specific stereochemistry and structural modifications to the this compound scaffold can significantly impact its potency and selectivity against different kinases. [] For instance, compound 20c, a specific derivative described in the research, exhibited enhanced potency against PIM1 and PIM2 kinases compared to earlier analogs. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for desired pharmacological properties.
Q3: What are the challenges associated with the pharmacokinetic properties of this compound derivatives, and how are researchers addressing them?
A: Early studies revealed that while initial this compound derivatives showed promise as PIM kinase inhibitors, they suffered from suboptimal ADME/PK properties and limited oral bioavailability. [] To overcome these limitations, researchers are employing structure-guided design strategies. By introducing specific modifications to the scaffold, they aim to improve the compounds' pharmacokinetic profiles, such as enhancing absorption, distribution, metabolism, and excretion (ADME). [] This iterative optimization process is crucial for developing these compounds into viable drug candidates.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(4-methoxyphenyl)methoxy]butanoic Acid](/img/structure/B1310689.png)



![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)




![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)
